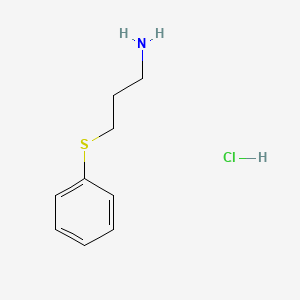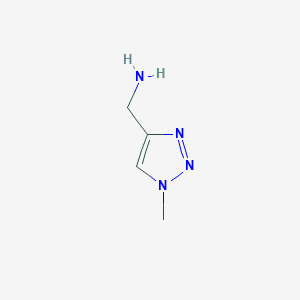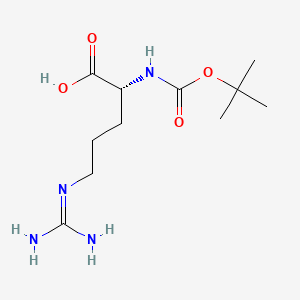
Amicoumacin a hydrochloride
Overview
Description
Amicoumacins belong to a class of dihydroisocoumarin natural products and display antibacterial, antifungal, anticancer, and anti-inflammatory activities . They are the pro-drug activation products of a bacterial nonribosomal peptide-polyketide hybrid biosynthetic pathway and have been isolated from Gram-positive Bacillus and Nocardia species .
Molecular Structure Analysis
Amicoumacin a hydrochloride has a molecular formula of C20H30ClN3O7 . Its average mass is 459.921 Da and its monoisotopic mass is 459.177216 Da . The chemical structures of the amicoumacins were supported by 2D-NMR, HR-ESI-QTOF-MS, tandem MS, and polarimeter spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of Amicoumacin a hydrochloride include a molecular formula of C20H30ClN3O7, an average mass of 459.921 Da, and a monoisotopic mass of 459.177216 Da .Scientific Research Applications
Cancer Cell Death Induction
Amicoumacin A, originally identified as an antibiotic, has been shown to inhibit translation in yeast and mammalian systems, affecting translation elongation. This mechanism makes human cancer cell lines more susceptible to inhibition by this compound, indicating potential in cancer treatment. The compound’s interaction with ribosomes could be a starting point for developing clinical derivatives (Prokhorova et al., 2016).
Antibiotic Synthesis and Bioactivity
Amicoumacins are known for their antibacterial properties. A concise method has been developed for synthesizing the amino acid component of amicoumacins, which can be adapted for other molecules with dihydrooxazine rings or amino alcohol moieties. This advancement in synthesis is crucial for exploring the full range of amicoumacins' bioactivities (Matsushima et al., 2022).
Antibody Production Against Amicoumacin-Related Agents
Amicoumacins, with their anti-ulcerogenic and antibacterial activities, have prompted the development of immunoassays (ELISA) for their detection in biological media. This involves conjugating the 3,4-dihydroisocoumarin moiety of amicoumacins to a carrier protein, which is instrumental for rapid screening tests of amicoumacin production by bacterial strains (Shinkaruk et al., 2008).
Pro-Drug Activation and Antibacterial Effects
Amicoumacins demonstrate antibacterial, antifungal, anticancer, and anti-inflammatory activities. The stimulation of a “cryptic” amicoumacin pathway in bacteria like Xenorhabdus bovienii, highlights its potential in producing N-acetyl-amicoumacins with distinct antibacterial activity profiles. This opens pathways for developing new antibacterial agents (Park et al., 2016).
Antimicrobial Activity Against MRSA
Amicoumacin A's strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) has been studied to uncover its mechanism of action. Changes in gene transcription related to cellular processes indicate its potential as a targeted treatment against resistant bacterial strains (Lama et al., 2012).
Inhibition of Protein Synthesis
The binding of amicoumacin A to ribosomes, affecting mRNA interaction and inhibiting protein synthesis, is a significant finding. Its unique way of translation inhibition provides insights into developing novel antibiotics or modifying existing ones (Polikanov et al., 2014).
Isolation and Characterization from Marine-Derived Bacteria
The isolation and characterization of novel amicoumacins from marine-derived bacteria like Bacillus subtilis indicate the diversity of sources and structures of these compounds. This is crucial for the discovery of new bioactive compounds with potential pharmaceutical applications (Li et al., 2012).
Anti-Inflammatory and Antiulcer Activities
Amicoumacin A's anti-inflammatory and antiulcer activities, as well as its antibacterial properties, were identified in a study on Bacillus pumilus. This broadens the scope of its potential therapeutic applications (Itoh et al., 1982).
Mechanism of Action
Amicoumacin A functions as an antibacterial through its ability to bind to the ribosome and disrupt protein synthesis . Unlike many antibiotics, which target the peptidyl transferase center or the exit tunnel, amicoumacin A binds in the E-site stabilizing the E-tRNA–mRNA interactions, inhibiting ribosomal translocation .
Safety and Hazards
Future Directions
Amicoumacin A has the potential to become a new therapeutic antimicrobial agent . Future research may focus on its unusual mechanism of translation inhibition and bacterial cells might use previously undescribed resistance . Further studies are also needed to explore the impact of N-acylation on amicoumacin’s mode of action .
properties
IUPAC Name |
(2S,3S,4S)-4-amino-2,3-dihydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]hexanediamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O7.ClH/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14;/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28);1H/t11-,12-,14-,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLXZXEGHYDSI-RFODUKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)N)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@H]([C@H](CC(=O)N)N)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78683-77-9 | |
| Record name | Amicoumacin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078683779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMICOUMACIN A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FZM68Q52F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3284456.png)











![Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester](/img/structure/B3284532.png)